

In-Depth Technical Guide: Amino Acid Sequence of Laminin B1 (1363-1383)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Laminin B1 (1363-1383)

Cat. No.: B1674440

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Introduction

Laminins are a major component of the basement membrane, a specialized extracellular matrix that plays a crucial role in tissue organization and cell behavior. The Laminin B1 chain, a key subunit of various laminin isoforms, contains several biologically active domains. This technical guide focuses on a specific 21-amino acid peptide derived from the Laminin B1 chain, corresponding to residues 1363-1383. This peptide, with the sequence KLQSLDLSAAAQMTCTGTPPGA, has garnered interest for its potential therapeutic applications, particularly in oncology, due to its interaction with the laminin receptor and its subsequent effects on critical cellular processes such as adhesion, angiogenesis, and tumor progression.^[1] This document provides a comprehensive overview of the available technical data, experimental protocols, and known signaling pathways associated with this peptide.

Peptide Characteristics

The **Laminin B1 (1363-1383)** peptide is a linear sequence of 21 amino acids. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Amino Acid Sequence	KLQSLDLSAAAQMTCTPPG A	[1]
Residue Range	1363-1383 of human Laminin B1	[1]
Molecular Formula	C ₈₆ H ₁₄₆ N ₂₄ O ₃₀ S ₂	[1]
Molecular Weight	2060.35 g/mol	[1]

Biological Activity and Data

The primary biological function attributed to the **Laminin B1 (1363-1383)** peptide is its ability to bind to the laminin receptor.[1] This interaction is believed to be the basis for its observed effects on inhibiting angiogenesis and tumor growth. While specific quantitative data for the KLQSLDLSAAAQMTCTPPGA peptide is limited in publicly available literature, the functional consequences of targeting the laminin receptor with laminin-derived peptides are more broadly documented.

Table 1: Summary of Biological Activities of Laminin-Derived Peptides Targeting the Laminin Receptor

Biological Process	Observed Effect of Receptor Binding	Cell Types Studied	Quantitative Data (Illustrative for related peptides)	References
Cell Adhesion	Inhibition of melanoma cell adhesion to laminin-coated substrates.	Melanoma, fibrosarcoma, glioma, pheochromocytoma, aortic endothelial cells	Peptide F-9 (RYVVLPRPVCF EKGMNYTVR) showed significant inhibition of [3H]heparin binding to laminin.	[2]
Angiogenesis	Inhibition of new blood vessel formation.	Human Umbilical Vein Endothelial Cells (HUVECs)	A related peptide, CDPGYIGSR-NH ₂ , potently suppressed embryonic angiogenesis of the chick chorioallantoic membrane.	
Tumor Growth	Inhibition of solid tumor growth in vivo.	Sarcoma 180, Lewis lung carcinoma	CDPGYIGSR-NH ₂ markedly inhibited the growth of subcutaneous solid tumors.	
Metastasis	Inhibition of experimental metastasis.	Human fibrosarcoma cells (HT1080)	A multimeric form of the YIGSR sequence inhibited lung colonization by	[1]

100% when co-
injected with
tumor cells.

Experimental Protocols

Detailed experimental protocols for studying the effects of the **Laminin B1 (1363-1383)** peptide are crucial for reproducible research. The following sections outline standard methodologies for key experiments.

Peptide Synthesis and Purification

Synthetic peptides like KLQSLDLSAAAQMTCTPPGA are typically produced using solid-phase peptide synthesis (SPPS).

Protocol:

- **Resin Preparation:** Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Alanine).
- **Amino Acid Coupling:** Sequentially couple the subsequent amino acids in the sequence using a coupling agent such as HBTU or HATU in the presence of a base like DIPEA.
- **Deprotection:** After each coupling step, remove the N-terminal protecting group (e.g., Fmoc) with a mild base like piperidine.
- **Cleavage and Deprotection:** Once the full peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** Verify the purity and identity of the final peptide using mass spectrometry and analytical RP-HPLC.

Cell Adhesion Assay

This assay quantifies the ability of the peptide to inhibit cell attachment to a laminin-coated surface.

Protocol:

- **Plate Coating:** Coat 96-well plates with a solution of laminin (e.g., 10 µg/mL in PBS) overnight at 4°C.
- **Blocking:** Wash the wells with PBS and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
- **Cell Preparation:** Harvest cells (e.g., melanoma or endothelial cells) and resuspend them in serum-free media.
- **Incubation:** Pre-incubate the cells with varying concentrations of the **Laminin B1 (1363-1383)** peptide for 30 minutes at 37°C.
- **Seeding:** Add the cell-peptide suspension to the laminin-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
- **Washing:** Gently wash the wells with PBS to remove non-adherent cells.
- **Quantification:** Fix the remaining adherent cells with a fixative (e.g., 4% paraformaldehyde) and stain with a dye such as crystal violet. Elute the dye and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of adherent cells.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the peptide's ability to inhibit the formation of capillary-like structures by endothelial cells.

Protocol:

- **Matrix Preparation:** Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to polymerize at 37°C.
- **Cell Seeding:** Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of varying concentrations of the **Laminin B1 (1363-1383)** peptide.

- Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.
- Visualization: Visualize the tube-like structures using a microscope.
- Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Tumor Growth (Xenograft) Model

This assay evaluates the peptide's efficacy in inhibiting tumor growth in a living organism.

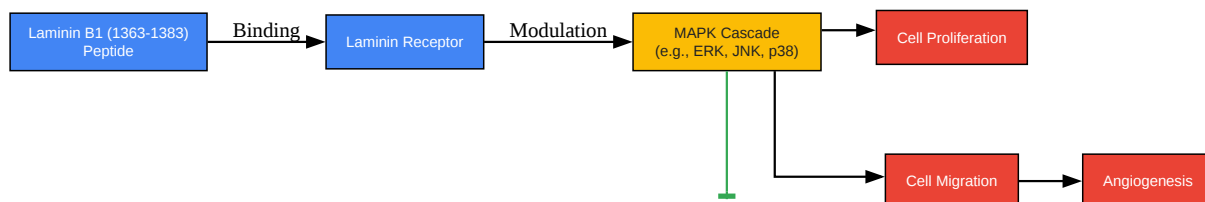
Protocol:

- Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., human fibrosarcoma cells) into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth: Allow the tumors to establish and reach a palpable size.
- Treatment: Administer the **Laminin B1 (1363-1383)** peptide to the mice through a suitable route (e.g., intraperitoneal or intravenous injection) at various doses and schedules. A control group should receive a vehicle control.
- Monitoring: Measure the tumor volume periodically using calipers. Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry).

Signaling Pathways

The **Laminin B1 (1363-1383)** peptide is known to bind to the laminin receptor. The downstream signaling events following this interaction are complex and can vary depending on the cell type. Generally, laminin receptor signaling involves the modulation of mitogen-activated protein kinase (MAPK) cascades.

Below is a conceptual diagram illustrating a plausible signaling pathway initiated by the binding of the **Laminin B1 (1363-1383)** peptide to its receptor, leading to the inhibition of angiogenesis and tumor cell proliferation.

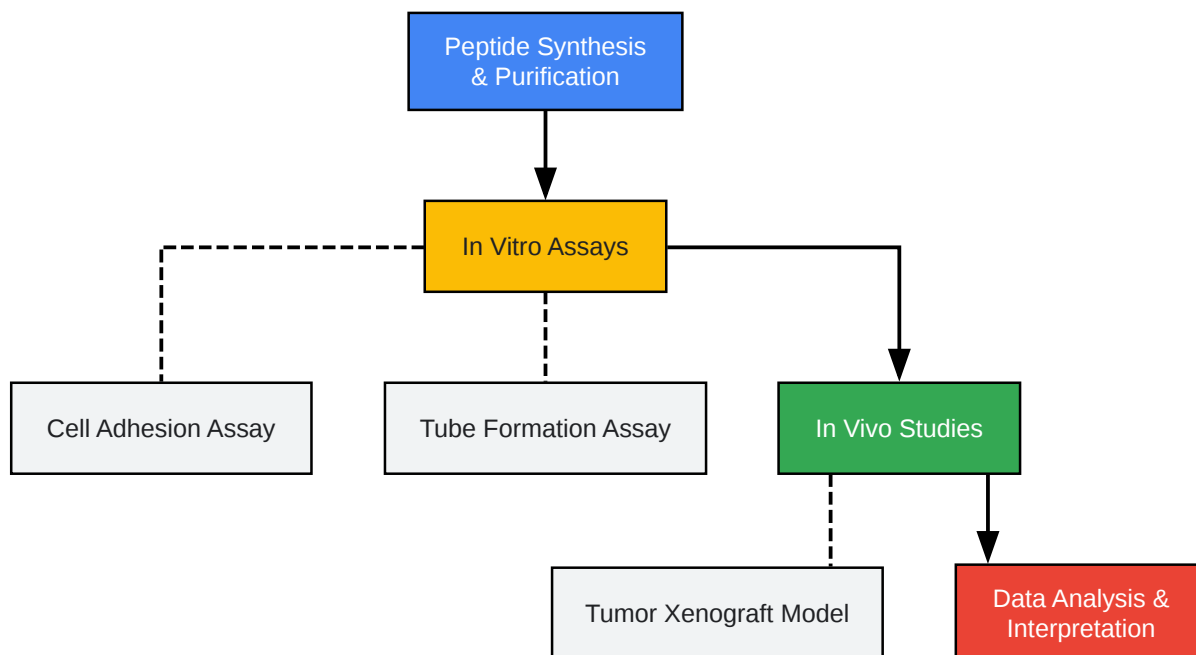


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Caption: **Laminin B1 (1363-1383)** signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of the **Laminin B1 (1363-1383)** peptide.



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Caption: Preclinical evaluation workflow for **Laminin B1 (1363-1383)**.

Conclusion

The **Laminin B1 (1363-1383)** peptide represents a promising area of research for the development of novel therapeutics, particularly in the context of cancer. Its ability to interact with the laminin receptor and subsequently modulate key cellular processes like adhesion, migration, and angiogenesis underscores its potential. This technical guide provides a foundational understanding of this peptide, including its characteristics, biological activities, relevant experimental protocols, and associated signaling pathways. Further research is warranted to fully elucidate the quantitative aspects of its bioactivity and to explore its full therapeutic potential.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Amino Acid Sequence of Laminin B1 (1363-1383)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674440#amino-acid-sequence-of-laminin-b1-1363-1383]

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